4-Methyl-2-morpholin-4-ylpyridin-3-amine
Overview
Description
4-Methyl-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C({10})H({15})N(_{3})O It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a morpholine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-morpholin-4-ylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and morpholine.
Nucleophilic Substitution: The 4-methylpyridine undergoes nucleophilic substitution with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-morpholin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_{4})) to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4}))
Reduction: Lithium aluminum hydride (LiAlH({4}))
Substitution: Sodium hydride (NaH), potassium carbonate (K({3}))
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Methyl-2-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-morpholin-4-ylpyridin-3-amine exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylpyridine: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4-Methylpyridine: Does not contain the morpholine ring, resulting in different chemical properties and applications.
Morpholine: A simpler structure without the pyridine ring, used in different contexts compared to 4-Methyl-2-morpholin-4-ylpyridin-3-amine.
Uniqueness
This compound is unique due to the combination of the pyridine and morpholine rings, along with the methyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-methyl-2-morpholin-4-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOVOFQTQKEYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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